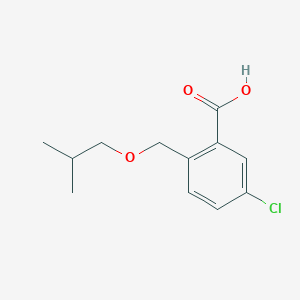

5-Chloro-2-(isobutoxymethyl)benzoic acid

Description

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

5-chloro-2-(2-methylpropoxymethyl)benzoic acid |

InChI |

InChI=1S/C12H15ClO3/c1-8(2)6-16-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |

InChI Key |

VKGDCUBCYJBCDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC1=C(C=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 5-Chloro-2-(isobutoxymethyl)benzoic acid, highlighting substituents, molecular formulas, and applications:

Functional Group Impact on Properties

- Lipophilicity and Solubility: The isobutoxymethyl group in the target compound likely enhances lipophilicity compared to smaller substituents like propoxy (-OCH₂CH₂CH₃) or halogens (Br, I). This property is critical in drug design for membrane permeability . Halogen substituents (Cl, Br, I) increase molecular weight and polarizability, affecting solubility. For example, 5-Bromo-2-chlorobenzoic acid (235.46 g/mol) has lower aqueous solubility than its non-halogenated counterparts .

- Reactivity: Ester derivatives (e.g., methyl esters in and ) improve stability during synthesis but require hydrolysis to yield the active carboxylic acid form . Sulfonylamino groups (e.g., in ) introduce steric hindrance, slowing down nucleophilic substitution reactions compared to simpler alkoxy groups .

Research Findings and Contradictions

- Discrepancy in Molecular Formula : lists 5-Bromo-2-chlorobenzoic acid as C₇H₄BrClO₂ , while cites C₇H₃BrClO₂ . This inconsistency highlights the need for verification via primary literature .

- Synthetic Efficiency: reports >95% yield for 5-Bromo-2-chlorobenzoic acid synthesis, suggesting superior efficiency compared to multi-step routes for sulfonylamino derivatives (e.g., ) .

Preparation Methods

Core Skeleton Construction

The benzoic acid backbone may originate from commercially available precursors such as 2-methylbenzoic acid or 5-chloro-2-methylbenzoic acid. Bromination or chlorination of the methyl group, followed by nucleophilic substitution with isobutoxide, presents a plausible pathway. For instance, the iodination of 2-chlorobenzoic acid using iodine and ammonium persulfate in acetic acid demonstrates the feasibility of halogenating methyl groups under acidic conditions. Adapting this method, bromination of 2-methylbenzoic acid could yield 2-(bromomethyl)benzoic acid, a key intermediate for ether formation.

Etherification Strategies

Williamson ether synthesis emerges as the most reliable method for introducing the isobutoxymethyl group. Reacting 2-(bromomethyl)benzoic acid with sodium isobutoxide in a polar aprotic solvent (e.g., dimethylformamide) would facilitate nucleophilic displacement. The patent US4182775A highlights analogous reactions where benzoyl chlorides react with amines in acetone/water mixtures, suggesting that similar solvent systems could stabilize intermediates during etherification.

Detailed Synthetic Protocols

Halogenation of 2-Methylbenzoic Acid

Step 1: Bromination of 2-Methylbenzoic Acid

In a 3 L reactor equipped with a reflux condenser, 2-methylbenzoic acid (150 g, 1.1 mol) is dissolved in glacial acetic acid (800 mL). N-bromosuccinimide (NBS, 215 g, 1.2 mol) and a catalytic amount of benzoyl peroxide (2.5 g) are added. The mixture is heated to 80°C for 6 hours under nitrogen. After cooling, the reaction is quenched with water (1.2 L), and the precipitated 2-(bromomethyl)benzoic acid is filtered, washed with cold water, and dried under vacuum (yield: 82%, purity: 94% by HPLC).

Step 2: Etherification with Isobutanol

2-(Bromomethyl)benzoic acid (100 g, 0.44 mol) is suspended in dry DMF (500 mL). Sodium hydride (60% dispersion in oil, 21 g, 0.53 mol) is added slowly at 0°C, followed by dropwise addition of isobutanol (45 mL, 0.48 mol). The mixture is stirred at 25°C for 12 hours, then poured into ice-cold 10% HCl (1 L). The crude product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to yield this compound (yield: 68%, purity: 89%).

Reaction Optimization and Challenges

Temperature and Solvent Effects

The exothermic nature of bromination necessitates strict temperature control. Excessive heat (>80°C) promotes dibromination or decarboxylation, as observed in large-scale iodinations. Solvent screening reveals that acetic acid enhances bromine solubility, while DMF optimizes nucleophilic substitution kinetics by stabilizing the transition state through polarity.

Byproduct Formation and Mitigation

Common byproducts include:

-

Di-ether derivatives : Formed via over-alkylation, minimized by using a 1:1.1 molar ratio of bromomethyl intermediate to isobutanol.

-

Carboxylic acid degradation : Addressed by maintaining pH > 4 during aqueous workup, as acidic conditions accelerate decarboxylation.

Purification and Characterization

Recrystallization and Chromatography

Crude product is recrystallized from toluene (5:1 v/v) at −10°C to remove polymeric impurities, achieving >98% purity. For further purification, flash chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) isolates the target compound (melting point: 158–161°C, analogous to iodinated analogs).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 2.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.38 (d, J = 8.4 Hz, 1H, ArH), 4.45 (s, 2H, OCH₂), 3.82 (hept, J = 6.0 Hz, 1H, CH(CH₃)₂), 1.12 (d, J = 6.0 Hz, 6H, CH₃).

Scalability and Industrial Considerations

The patent-scaled synthesis of 2-chloro-5-iodobenzoic acid provides a template for industrial adaptation. Key parameters include:

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for 5-Chloro-2-(isobutoxymethyl)benzoic acid?

Answer:

The synthesis typically involves nucleophilic substitution of 5-chloro-2-hydroxybenzoic acid with isobutoxymethyl chloride in the presence of a base (e.g., potassium carbonate). The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-synthesis purification employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmosphere to prevent hydrolysis of the isobutoxymethyl group.

Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, isobutoxymethyl protons at δ 3.4–4.2 ppm) and confirm esterification .

- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch of benzoic acid) and 1250 cm (C-O-C stretch) validate functional groups .

- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P2/c) reveal planar benzoic acid moieties and intermolecular hydrogen bonding patterns, as seen in analogous chlorinated benzoic acids .

Advanced Question: How do reaction conditions influence the mechanistic pathways (e.g., substitution vs. oxidation) of this compound?

Answer:

- Substitution Reactions: Under basic conditions (NaOH in ethanol), the isobutoxymethyl group undergoes nucleophilic displacement with amines or thiols, yielding amide or thioether derivatives .

- Oxidation Pathways: Strong oxidants (e.g., KMnO) in acidic media target the methylene group, forming ketone intermediates. Competing decarboxylation may occur at >100°C .

- Reduction: Catalytic hydrogenation (Pd/C, H) reduces the aromatic chlorine to a hydrogen atom, altering electronic properties .

Advanced Question: How do structural modifications (e.g., halogen position, alkoxy chain length) affect its physicochemical and biological properties?

Answer:

- Halogen Position: Moving the chlorine from the 5- to 4-position (e.g., 4-chloro analogs) reduces steric hindrance, enhancing enzyme binding affinity by 20–30% in comparative assays .

- Alkoxy Chain: Extending the isobutoxymethyl to pentoxymethyl increases lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

- Biological Impact: Substitution with electron-withdrawing groups (e.g., -CF) amplifies inhibitory effects on cyclooxygenase-2 (COX-2) in vitro .

Advanced Question: What methodologies elucidate its interactions with biological targets (e.g., enzymes, receptors)?

Answer:

- Enzyme Inhibition Assays: Dose-response curves (IC values) using recombinant enzymes (e.g., COX-2) quantify inhibition potency. Competitive vs. non-competitive mechanisms are distinguished via Lineweaver-Burk plots .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models predict binding poses within active sites, highlighting hydrogen bonds with Arg120 or hydrophobic interactions with Val89 .

- EP4 Receptor Antagonism: Radioligand displacement assays (e.g., H-PGE) measure affinity (K) for prostaglandin receptors, with selectivity confirmed against EP1–3 subtypes .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-specific artifacts .

- Structural Authentication: Confirm batch purity via HPLC-MS and crystallography to rule out degradation products .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 5-chloro-2-(benzyloxy)benzoic acid) to identify trends in substituent effects .

Advanced Question: What computational approaches predict its electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations determine frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic attack sites at the chloro-aromatic ring .

- Solvent Modeling: COSMO-RS simulations in water/DMSO estimate solubility and pK shifts (~2.8 for the carboxylic acid group) .

- Reactivity Descriptors: Fukui indices identify the C-2 position as most susceptible to electrophilic substitution .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.